molecular formula C18H18ClFN6O2 B2893362 1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898409-78-4

1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2893362
CAS No.: 898409-78-4
M. Wt: 404.83
InChI Key: HGERBLOSATVRPA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups and rings, including a benzyl group, a purine ring, and a triazine ring. These types of compounds are often found in pharmaceuticals and could have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require more specific information or computational modeling .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the purine and triazine rings might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar and nonpolar groups, and its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Structural Analysis The chemical synthesis and structural characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been reported, providing insights into their molecular structure and potential applications in various fields, including medicinal chemistry (Hwang et al., 2017).

Antiviral Activity Compounds structurally similar to the one have been synthesized and evaluated for their antiviral activity. These include the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues, which have demonstrated moderate activity against certain viruses in tissue culture, highlighting their potential as antiviral agents (Kim et al., 1978).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential biological activities. It could also include studies on its physical and chemical properties and safety profile .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6O2/c1-9-10(2)26-14-15(23(3)18(28)24(4)16(14)27)21-17(26)25(22-9)8-11-12(19)6-5-7-13(11)20/h5-7,10H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGERBLOSATVRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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